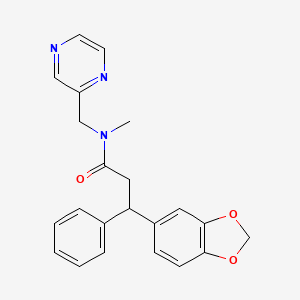![molecular formula C19H15Cl2NO4S2 B6029150 2-chloro-5-[(4-chlorophenyl)sulfonyl]-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B6029150.png)
2-chloro-5-[(4-chlorophenyl)sulfonyl]-N-(4-methylphenyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-5-[(4-chlorophenyl)sulfonyl]-N-(4-methylphenyl)benzenesulfonamide, also known as CCI-779, is a chemical compound that has been extensively studied for its potential use in cancer treatment. It belongs to a class of drugs called mTOR inhibitors, which target the mTOR signaling pathway that is frequently dysregulated in cancer cells.
Mécanisme D'action
2-chloro-5-[(4-chlorophenyl)sulfonyl]-N-(4-methylphenyl)benzenesulfonamide works by inhibiting the mTOR signaling pathway, which is frequently dysregulated in cancer cells. This pathway plays a critical role in cell growth, proliferation, and survival, and its dysregulation is associated with cancer development and progression. By inhibiting mTOR, this compound reduces the activity of downstream signaling pathways that promote cell growth and survival, leading to cancer cell death.
Biochemical and Physiological Effects:
This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit angiogenesis, the process by which new blood vessels are formed to supply nutrients and oxygen to tumors. It has also been shown to enhance the efficacy of other cancer treatments, such as chemotherapy and radiation therapy.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-chloro-5-[(4-chlorophenyl)sulfonyl]-N-(4-methylphenyl)benzenesulfonamide in lab experiments is its specificity for the mTOR pathway, which allows for targeted inhibition of cancer cells. However, one limitation is its potential toxicity, which can limit its use in certain experimental settings.
Orientations Futures
There are several future directions for 2-chloro-5-[(4-chlorophenyl)sulfonyl]-N-(4-methylphenyl)benzenesulfonamide research, including the development of more potent and selective mTOR inhibitors, the identification of biomarkers that can predict response to treatment, and the exploration of combination therapies that can enhance its efficacy. Additionally, further studies are needed to better understand the mechanisms of resistance to this compound and to identify strategies to overcome it.
In conclusion, this compound is a promising compound that has shown potential for use in cancer treatment. Its ability to specifically target the mTOR pathway and enhance the efficacy of other cancer treatments makes it an attractive candidate for further research and development.
Méthodes De Synthèse
The synthesis of 2-chloro-5-[(4-chlorophenyl)sulfonyl]-N-(4-methylphenyl)benzenesulfonamide involves several steps, including the reaction of 4-chlorobenzenesulfonyl chloride with 4-methylphenylamine to form 4-methylphenyl 4-chlorobenzenesulfonamide. This intermediate is then reacted with 4-chlorobenzenesulfonyl chloride and 2-chlorobenzoyl chloride to yield the final product, this compound.
Applications De Recherche Scientifique
2-chloro-5-[(4-chlorophenyl)sulfonyl]-N-(4-methylphenyl)benzenesulfonamide has been extensively studied in preclinical and clinical settings for its potential use in cancer treatment. It has shown promising results in the treatment of various types of cancer, including breast, lung, prostate, and renal cell carcinoma.
Propriétés
IUPAC Name |
2-chloro-5-(4-chlorophenyl)sulfonyl-N-(4-methylphenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15Cl2NO4S2/c1-13-2-6-15(7-3-13)22-28(25,26)19-12-17(10-11-18(19)21)27(23,24)16-8-4-14(20)5-9-16/h2-12,22H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXCRWKYWMUNKKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NS(=O)(=O)C2=C(C=CC(=C2)S(=O)(=O)C3=CC=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15Cl2NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-bicyclo[2.2.1]hept-5-en-2-yl-5-isopropyl-4H-1,2,4-triazole-3-thiol](/img/structure/B6029070.png)
![4-[4-(2-chlorophenyl)-1-piperazinyl]-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B6029077.png)

![N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-N'-(4-methoxyphenyl)urea](/img/structure/B6029109.png)
![5-ethyl-6-hydroxy-2-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-3-phenyl-4(3H)-pyrimidinone](/img/structure/B6029115.png)
![N'-[(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]-2-nitrobenzohydrazide](/img/structure/B6029119.png)
![6-methyl-2-[(3-methylbutyl)thio]-5-(2-methyl-2-propen-1-yl)-4-pyrimidinol](/img/structure/B6029133.png)
![N-ethyl-1-[(5-ethyl-2-thienyl)sulfonyl]-N-(4-pyridinylmethyl)-3-piperidinamine](/img/structure/B6029147.png)

![2-(1H-benzimidazol-2-ylthio)-N'-[4-(diethylamino)-2-hydroxybenzylidene]acetohydrazide](/img/structure/B6029159.png)

![3-methyl-4-(2-methylphenyl)-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6029176.png)
![N-allyl-2-[3-(trifluoromethyl)benzyl]-4-morpholinecarboxamide](/img/structure/B6029184.png)
![ethyl 2-[(3-chlorophenyl)amino]-4-oxo-5-(2-thienylmethylene)-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B6029192.png)